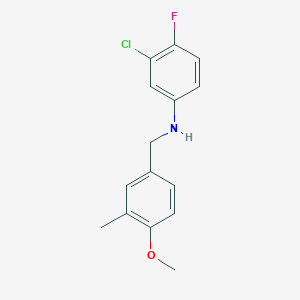
2-(2,5-dimethoxyphenyl)-5,6-dimethylisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethoxyphenyl)-5,6-dimethylisoindoline, also known as DOI, is a synthetic compound that belongs to the phenethylamine class of drugs. DOI is a potent agonist of the serotonin receptor 5-HT2A, which makes it a valuable tool for scientific research.
Mechanism of Action
2-(2,5-dimethoxyphenyl)-5,6-dimethylisoindoline acts as a partial agonist of the 5-HT2A receptor, which means that it binds to the receptor and activates it, but not to the same extent as a full agonist. The activation of the 5-HT2A receptor by 2-(2,5-dimethoxyphenyl)-5,6-dimethylisoindoline leads to an increase in the levels of intracellular calcium and activation of the phospholipase C pathway. These signaling pathways are involved in the regulation of neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
2-(2,5-dimethoxyphenyl)-5,6-dimethylisoindoline has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration rate. It also induces visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotions. These effects are thought to be mediated by the activation of the 5-HT2A receptor in the brain.
Advantages and Limitations for Lab Experiments
2-(2,5-dimethoxyphenyl)-5,6-dimethylisoindoline is a valuable tool for studying the function of the 5-HT2A receptor in the brain. Its potency and selectivity for this receptor make it a useful tool for investigating the neurobiology of hallucinations and altered states of consciousness. However, there are some limitations to its use in lab experiments. For example, 2-(2,5-dimethoxyphenyl)-5,6-dimethylisoindoline is a Schedule I controlled substance in the United States, which means that it is subject to strict regulations and restrictions on its use.
Future Directions
There are several future directions for research on 2-(2,5-dimethoxyphenyl)-5,6-dimethylisoindoline and the 5-HT2A receptor. One area of interest is the role of this receptor in the regulation of mood and emotions. Another area of research is the development of new drugs that selectively target the 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Additionally, there is ongoing research on the use of 2-(2,5-dimethoxyphenyl)-5,6-dimethylisoindoline and other psychedelics as a therapeutic tool for the treatment of mental health disorders.
Synthesis Methods
The synthesis of 2-(2,5-dimethoxyphenyl)-5,6-dimethylisoindoline involves the reaction of 2,5-dimethoxyphenylacetonitrile with N-methylindole-3-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then purified by column chromatography to obtain 2-(2,5-dimethoxyphenyl)-5,6-dimethylisoindoline in its pure form.
Scientific Research Applications
2-(2,5-dimethoxyphenyl)-5,6-dimethylisoindoline has been extensively used in scientific research to study the function of the serotonin receptor 5-HT2A. This receptor is involved in a variety of physiological processes, including mood regulation, perception, and cognition. By activating this receptor, 2-(2,5-dimethoxyphenyl)-5,6-dimethylisoindoline can induce hallucinations and altered states of consciousness, which makes it a valuable tool for studying the neurobiology of these phenomena.
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12-7-14-10-19(11-15(14)8-13(12)2)17-9-16(20-3)5-6-18(17)21-4/h5-9H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTYGGSCITYNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(C2)C3=C(C=CC(=C3)OC)OC)C=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide](/img/structure/B5788467.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B5788471.png)





![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)
![methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5788516.png)
![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5788520.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)
![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)